7-(Cyanomethoxy)indole
Overview
Description
7-(Cyanomethoxy)indole is a chemical compound with the molecular formula C10H8N2O. It is an indole derivative, characterized by the presence of a cyanomethoxy group at the 7th position of the indole ring. Indole derivatives are known for their wide range of biological activities and are found in various natural products and pharmaceuticals .
Mechanism of Action
Target of Action
7-(Cyanomethoxy)indole is a reagent used in the creation of N-benzyl dihydroindole LTD4 antagonists . LTD4 antagonists are known to target leukotriene receptors, which play a crucial role in mediating inflammatory responses.
Mode of Action
It’s known to be a reagent in the synthesis of n-benzyl dihydroindole ltd4 antagonists . These antagonists work by blocking the action of leukotrienes, thereby reducing inflammation.
Biochemical Pathways
Indole, the core structure of this compound, is a signaling molecule produced by both bacteria and plants . It plays a significant role in bacterial physiology, pathogenesis, animal behavior, and human diseases . Indole can be produced from tryptophan by tryptophanase in many bacterial species . Various bacterial strains have obtained the ability to transform and degrade indole .
Pharmacokinetics
Its molecular weight of 17218 g/mol suggests that it may have good bioavailability, as compounds with a molecular weight below 500 g/mol are generally well-absorbed.
Result of Action
As a reagent in the synthesis of n-benzyl dihydroindole ltd4 antagonists , it contributes to the production of compounds that can reduce inflammation by blocking the action of leukotrienes.
Action Environment
The action of this compound can be influenced by environmental factors. For instance, 7-cyanoindole, a related compound, has been shown to serve as a sensitive fluorescence probe of hydration, with its fluorescence properties depending on the amount of water in the environment . This suggests that the action, efficacy, and stability of this compound could also be influenced by the hydration level in its environment.
Biochemical Analysis
Biochemical Properties
Indole compounds, which share a similar structure, are known to exhibit diverse chemical structures and versatile pharmacological activities . They are involved in various biochemical reactions, interacting with enzymes, proteins, and other biomolecules .
Cellular Effects
Indole and its derivatives have been shown to have significant effects on various biological functions of microbial communities, such as biofilm formation, motility, virulence, plasmid stability, and antibiotic resistance . They can also enhance persister formation in E. coli and activate innate immune responses in both plant and human tissues .
Molecular Mechanism
Indole compounds are known to interact with various biomolecules, potentially influencing enzyme activity and gene expression .
Temporal Effects in Laboratory Settings
There is currently no specific information available on the temporal effects of 7-(Cyanomethoxy)indole in laboratory settings. Indole compounds are known to have various effects over time, including changes in their stability, degradation, and long-term effects on cellular function .
Dosage Effects in Animal Models
There is currently no specific information available on the dosage effects of this compound in animal models. Indole acetic acid, a related compound, has been shown to have anti-depressive effects in an animal model of chronic mild stress .
Metabolic Pathways
Indole and its derivatives are known to be involved in the shikimate metabolic pathway, which converts shikimate to L-tryptophan .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are not well-studied. Indole is known to be able to cross E. coli membranes without the aid of any proteinaceous transporter .
Subcellular Localization
Enzymes involved in indole alkaloid biosynthesis in certain plants have been found to be localized in specific subcellular compartments .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-(Cyanomethoxy)indole typically involves the introduction of a cyanomethoxy group to the indole ring. One common method is the nucleophilic substitution reaction where a suitable indole precursor is reacted with a cyanomethylating agent under basic conditions. The reaction is usually carried out in an organic solvent such as dimethylformamide or tetrahydrofuran, with a base like sodium hydride or potassium carbonate to facilitate the substitution .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques like chromatography and crystallization would be employed to achieve high-quality product .
Chemical Reactions Analysis
Types of Reactions: 7-(Cyanomethoxy)indole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially converting the cyanomethoxy group to an amine or alcohol.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine in acetic acid.
Major Products:
Oxidation: Formation of indole oxides.
Reduction: Formation of amines or alcohols.
Substitution: Formation of halogenated or nitro-substituted indoles.
Scientific Research Applications
7-(Cyanomethoxy)indole has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex indole derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Comparison with Similar Compounds
Indole: The parent compound, known for its wide range of biological activities.
5-Methoxyindole: Similar structure with a methoxy group at the 5th position, known for its psychoactive properties.
7-Methoxyindole: Similar structure with a methoxy group at the 7th position, used in the synthesis of various pharmaceuticals
Uniqueness: 7-(Cyanomethoxy)indole is unique due to the presence of the cyanomethoxy group, which imparts distinct chemical and biological properties. This group can enhance the compound’s reactivity and potential interactions with biological targets, making it a valuable compound for research and industrial applications .
Properties
IUPAC Name |
2-(1H-indol-7-yloxy)acetonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O/c11-5-7-13-9-3-1-2-8-4-6-12-10(8)9/h1-4,6,12H,7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BFLZDIZKCIZTFL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)OCC#N)NC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50567613 | |
Record name | [(1H-Indol-7-yl)oxy]acetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50567613 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
135328-50-6 | |
Record name | 2-(1H-Indol-7-yloxy)acetonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=135328-50-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | [(1H-Indol-7-yl)oxy]acetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50567613 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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